molecular formula C12H22N4O B2655834 5-amino-1-ethyl-N,N-dipropyl-1H-pyrazole-3-carboxamide CAS No. 1856092-59-5

5-amino-1-ethyl-N,N-dipropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2655834
CAS No.: 1856092-59-5
M. Wt: 238.335
InChI Key: FIMPWXAOZXQIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-ethyl-N,N-dipropyl-1H-pyrazole-3-carboxamide is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-ethyl-N,N-dipropyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5-amino-1-ethylpyrazole-3-carboxylic acid with N,N-dipropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-ethyl-N,N-dipropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.

Scientific Research Applications

5-amino-1-ethyl-N,N-dipropyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-N,N-dipropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-ethylpyrazole-3-carboxamide
  • 5-amino-1-methyl-N,N-dipropyl-1H-pyrazole-3-carboxamide
  • 5-amino-1-ethyl-N,N-diethyl-1H-pyrazole-3-carboxamide

Uniqueness

5-amino-1-ethyl-N,N-dipropyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dipropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the combination of the amino and carboxamide groups provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

5-amino-1-ethyl-N,N-dipropylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-4-7-15(8-5-2)12(17)10-9-11(13)16(6-3)14-10/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMPWXAOZXQIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=NN(C(=C1)N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.